molecular formula C30H30N4O3S B2953416 4-((2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide CAS No. 1115433-75-4

4-((2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide

Cat. No.: B2953416
CAS No.: 1115433-75-4
M. Wt: 526.66
InChI Key: YNCRVODFJGHWRR-UHFFFAOYSA-N
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Description

4-((2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide is a useful research compound. Its molecular formula is C30H30N4O3S and its molecular weight is 526.66. The purity is usually 95%.
BenchChem offers high-quality 4-((2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O3S/c35-27(31-18-21-8-2-1-3-9-21)20-38-30-33-26-13-7-6-12-25(26)29(37)34(30)19-22-14-16-23(17-15-22)28(36)32-24-10-4-5-11-24/h1-3,6-9,12-17,24H,4-5,10-11,18-20H2,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCRVODFJGHWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopentylbenzamide is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This article explores its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), efficacy in cellular models, and mechanisms of action.

Biological Activity Overview

Recent studies have highlighted the biological activities of this compound, particularly its effects on pancreatic β-cells and potential anti-cancer properties.

1. Pancreatic β-cell Protection

Research indicates that derivatives of benzylamino-2-oxoethyl compounds exhibit protective effects against endoplasmic reticulum (ER) stress-induced apoptosis in pancreatic β-cells. For instance, a related compound showed maximal activity at 100% with an EC50 of 0.1±0.01μM0.1\pm 0.01\,\mu M . The mechanism involves the modulation of stress responses and protection against oxidative damage.

2. Anti-cancer Activity

The compound's structural features suggest potential inhibitory effects on histone deacetylases (HDACs), which are critical in cancer progression. A related study demonstrated that compounds with similar scaffolds exhibited significant inhibition of HDAC1 and HDAC2, with IC50 values below 100nM100\,nM . This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.

Structure-Activity Relationship (SAR)

The effectiveness of the compound is influenced by specific structural modifications:

Structural ModificationEffect on ActivityReference
Benzylamino GroupEnhances β-cell protection
Cyclopentyl SubstituentIncreases lipophilicity and cellular uptake
Oxoquinazoline CoreCritical for HDAC inhibition

These modifications highlight the importance of both hydrophilicity and lipophilicity in enhancing biological activity.

Case Studies

Several studies have documented the biological effects of similar compounds:

Case Study 1: ER Stress Protection

A study focusing on N-(2-(benzylamino)-2-oxoethyl)benzamide analogs demonstrated that modifications could significantly enhance their protective effects against ER stress in pancreatic β-cells. The most effective analog achieved a maximum activity of 100% at an EC50 of 0.1μM0.1\,\mu M .

Case Study 2: Anti-cancer Efficacy

Another investigation into quinazoline derivatives found that specific substitutions at the 6 and 8 positions significantly improved their potency against cancer cell lines. For example, a chloro substitution improved activity two-fold compared to unsubstituted variants .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of HDACs : Leading to altered gene expression profiles conducive to cell survival.
  • Modulation of ER Stress Responses : Protecting β-cells from apoptosis by enhancing antioxidant defenses.
  • Induction of Apoptosis in Cancer Cells : Via cell cycle arrest and subsequent programmed cell death.

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